molecular formula C11H22N2O2 B8790010 2-(Boc-aminomethyl)-piperidine

2-(Boc-aminomethyl)-piperidine

Cat. No.: B8790010
M. Wt: 214.30 g/mol
InChI Key: CCCVEWRCGHNEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Boc-aminomethyl)-piperidine is a chemical compound that features a piperidine ring substituted with a tert-butyloxycarbonyl (Boc) protected aminomethyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amine, preventing it from reacting under certain conditions until it is selectively removed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-aminomethyl)-piperidine typically involves the protection of the aminomethyl group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with gentle heating to ensure complete protection of the amine.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-aminomethyl)-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.

    Substitution: Various alkyl halides or sulfonates.

    Coupling: Carbodiimides (e.g., EDC, DCC), HATU, or other peptide coupling reagents.

Major Products Formed

    Deprotection: The primary amine is regenerated.

    Substitution: Substituted piperidine derivatives.

    Coupling: Peptides or other amide-containing compounds.

Scientific Research Applications

2-(Boc-aminomethyl)-piperidine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-(Boc-aminomethyl)-piperidine primarily involves its role as a protected amine. The Boc group prevents the amine from participating in unwanted reactions during multi-step syntheses. Upon deprotection, the free amine can engage in various chemical transformations, such as forming amide bonds in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Boc-aminomethyl)-piperidine is unique due to its specific substitution pattern, which allows for selective reactions at the aminomethyl group while the piperidine ring remains intact. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 2-amino-2-piperidin-2-ylacetate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h8-9,13H,4-7,12H2,1-3H3

InChI Key

CCCVEWRCGHNEHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCCN1)N

Origin of Product

United States

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